Cas no 2137621-86-2 (methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate)
methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate
- EN300-1121058
- 2137621-86-2
-
- Inchi: 1S/C10H17N3O3/c1-4-5-13-9(11)7(6-15-2)8(12-13)10(14)16-3/h4-6,11H2,1-3H3
- InChI Key: ADQZHYLLANHRQQ-UHFFFAOYSA-N
- SMILES: O(C)CC1C(C(=O)OC)=NN(C=1N)CCC
Computed Properties
- Exact Mass: 227.12699141g/mol
- Monoisotopic Mass: 227.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 79.4Ų
methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1121058-0.05g |
methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate |
2137621-86-2 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
| Enamine | EN300-1121058-0.1g |
methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate |
2137621-86-2 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
| Enamine | EN300-1121058-0.25g |
methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate |
2137621-86-2 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
| Enamine | EN300-1121058-0.5g |
methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate |
2137621-86-2 | 95% | 0.5g |
$699.0 | 2023-10-27 | |
| Enamine | EN300-1121058-1.0g |
methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate |
2137621-86-2 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1121058-2.5g |
methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate |
2137621-86-2 | 95% | 2.5g |
$1428.0 | 2023-10-27 | |
| Enamine | EN300-1121058-5.0g |
methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate |
2137621-86-2 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1121058-10.0g |
methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate |
2137621-86-2 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1121058-1g |
methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate |
2137621-86-2 | 95% | 1g |
$728.0 | 2023-10-27 | |
| Enamine | EN300-1121058-5g |
methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate |
2137621-86-2 | 95% | 5g |
$2110.0 | 2023-10-27 |
methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate
Methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate (CAS No. 2137621-86-2): A Comprehensive Overview
Methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate, identified by the CAS number 2137621-86-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This heterocyclic molecule, featuring a pyrazole core with various functional groups, has garnered attention due to its potential applications in drug discovery and therapeutic development. The structural complexity and chemical diversity of this compound make it a valuable candidate for further investigation, particularly in the context of novel drug candidates and biochemical pathways.
The pyrazole scaffold is a well-known pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The presence of an amino group at the 5-position, a methoxymethyl group at the 4-position, and a propyl group at the 1-position introduces unique chemical properties that can influence both the reactivity and biological efficacy of the molecule. These modifications contribute to the compound's ability to interact with biological targets, making it a promising candidate for further exploration.
In recent years, there has been a growing interest in developing new therapeutic agents that target various diseases, including cancer, inflammation, and infectious diseases. The compound methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate has been studied for its potential role in modulating key biochemical pathways involved in these conditions. For instance, research has suggested that pyrazole derivatives can exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are often dysregulated in disease states.
One of the most compelling aspects of this compound is its structural versatility. The combination of the amino group, methoxymethyl group, and propyl group allows for diverse chemical modifications, enabling researchers to fine-tune its properties for specific applications. This flexibility is particularly valuable in drug design, where optimizing solubility, bioavailability, and target specificity are critical factors.
Recent studies have also highlighted the importance of understanding the metabolic stability and pharmacokinetic profile of novel compounds. The presence of ester functionalities in methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate suggests potential for metabolic degradation, which could influence its overall efficacy and safety. Further research is needed to elucidate these metabolic pathways and develop strategies to enhance the compound's stability and bioavailability.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to achieve the desired structure. The complexity of the synthesis underscores the need for skilled chemists who can navigate these challenges effectively.
In addition to its potential therapeutic applications, methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate has also been explored for its role in biochemical research. Its ability to interact with various biological targets makes it a useful tool for studying enzyme mechanisms and identifying new drug targets. By understanding how this compound interacts with biological systems, researchers can gain insights into disease processes and develop more effective treatments.
The development of novel pharmaceuticals is a highly collaborative effort that involves chemists, biologists, pharmacologists, and clinicians. The compound methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate exemplifies this collaborative approach, as it represents a convergence of synthetic chemistry, medicinal chemistry, and biochemistry. By leveraging interdisciplinary knowledge and innovative techniques, researchers can accelerate the discovery and development of new therapeutic agents.
As our understanding of disease mechanisms continues to evolve, so too does our approach to drug development. The compound methyl 5-amino-4-(methoxymethyl)-1-propyl-1H-pyrazole-3-carboxylate serves as a testament to the power of innovative chemistry in addressing complex health challenges. Its unique structure and versatile properties make it a valuable asset in the ongoing quest to develop safer and more effective treatments for a wide range of diseases.
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